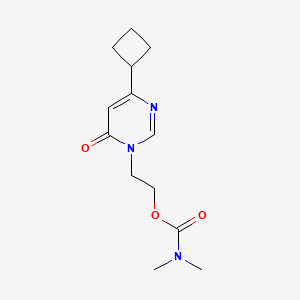![molecular formula C15H24N2O2S2 B7663304 1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine](/img/structure/B7663304.png)
1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is commonly referred to as PMSPP and belongs to the class of piperazine derivatives. The purpose of
Mécanisme D'action
The mechanism of action of PMSPP is not fully understood. However, it is believed that PMSPP acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. PMSPP has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
PMSPP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. PMSPP has also been shown to reduce anxiety and depression-like behavior in animal models. In addition, PMSPP has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PMSPP in lab experiments is its relatively simple synthesis method. PMSPP is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using PMSPP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are numerous future directions for research on PMSPP. One area of interest is the potential use of PMSPP in the treatment of chronic pain conditions such as fibromyalgia and chronic back pain. Another area of interest is the potential use of PMSPP in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of PMSPP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of PMSPP involves the reaction of 2-methylsulfonylphenylmagnesium bromide with 1-methyl-4-piperidone in the presence of copper iodide and triphenylphosphine. The resulting intermediate is then reacted with 3-chloro-1-propanethiol to obtain PMSPP. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
PMSPP has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. PMSPP has also been studied for its potential use in the treatment of anxiety, depression, and neuropathic pain. In addition, PMSPP has been investigated for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S2/c1-16-9-11-17(12-10-16)8-5-13-20-14-6-3-4-7-15(14)21(2,18)19/h3-4,6-7H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHUWZWLPCHFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCSC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Hydroxyoxan-4-yl)-[4-[(4-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7663238.png)
![N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)

![4-methyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]quinoline-2-carboxamide](/img/structure/B7663264.png)
![3-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl]-6-methylpyrimidin-4-one](/img/structure/B7663267.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-fluoro-2,3-dihydro-1,4-benzoxazine](/img/structure/B7663272.png)
![(2S)-1-[3-(hydroxymethyl)azetidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7663276.png)


![4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide](/img/structure/B7663305.png)
![N-[3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]methanesulfonamide](/img/structure/B7663321.png)
![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![3-chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663342.png)
